Selective PPP1R15A Inhibition with No Activity on PPP1R15B
Icerguastat selectively inhibits the stress-induced PPP1R15A-PP1c complex while sparing the constitutively active PPP1R15B-PP1c complex. This selectivity is a key differentiator from other phosphatase inhibitors like Salubrinal, which lacks this target discrimination and can inhibit both PP1 and PP2A, causing eIF2α aggregation [1]. In contrast, both Guanabenz and Icerguastat do not cause such aggregation [1].
| Evidence Dimension | Inhibition of eIF2α dephosphorylation by PP1 and protein aggregation |
|---|---|
| Target Compound Data | Icerguastat (2 mM): Inhibits PPP1R15A-PP1c complex; does not cause P-eIF2α aggregation. |
| Comparator Or Baseline | Salubrinal (≥30 µM): Inhibits PP1 directly, causing dose-dependent aggregation of P-eIF2α. Guanabenz (2 mM): Similar profile to Icerguastat. |
| Quantified Difference | Icerguastat maintains specificity for the PPP1R15A complex, whereas Salubrinal exhibits direct PP1 inhibition and aggregation of phosphorylated eIF2α. |
| Conditions | In vitro dephosphorylation assay: 1 µM P-eIF2α with increasing PP1 concentrations, 16 h at 30°C. Supplementary Figure 9, Das et al., 2015. |
Why This Matters
This selectivity ensures Icerguastat modulates the ISR without inducing eIF2α aggregation, a potential off-target effect of Salubrinal that could confound research outcomes.
- [1] Das, I., Krzyzosiak, A., Schneider, K., Wrabetz, L., D'Antonio, M., Barry, N., ... & Ron, D. (2015). Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit. Science, 348(6231), 239-242. Supplementary Figure 9. PMID: 25859045. View Source
